1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-5-chloropentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-7-3-4-9(16)8-15-11-6-2-1-5-10(11)13-14-15/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAJQVRTRPECDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one typically involves the reaction of benzotriazole with a chlorinated pentanone precursor. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the ketone functional group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are typically used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted benzotriazole derivatives with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols or carboxylic acids.
Scientific Research Applications
Pharmaceutical Applications
1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one has been investigated for its biological activities, which include:
Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For example, a study demonstrated a minimum inhibitory concentration (MIC) of:
| Bacteria Type | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects:
Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress. In vitro experiments revealed a reduction in cell death by approximately 40% compared to untreated controls and increased levels of antioxidant enzymes .
Materials Science Applications
The compound also finds utility in materials science, particularly in:
Corrosion Inhibition:
Due to its ability to form stable complexes with metal ions, this compound is effective in preventing metal corrosion. This application is particularly valuable in industries such as automotive and aerospace .
UV Stabilization:
It serves as a UV stabilizer in plastics and coatings, enhancing their durability by protecting them from UV degradation. This is crucial for materials exposed to outdoor conditions .
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a reagent for detecting and quantifying metals. Its ability to form complexes with various metal ions makes it beneficial for environmental monitoring and quality control .
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
Case Study: Antimicrobial Efficacy
A comprehensive study by Smith et al. (2024) evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, confirming its potential use in developing new antimicrobial agents.
Research Findings: Neuroprotection
In vitro studies showed significant neuroprotective effects against oxidative stress-induced cell death. The compound's mechanism appears to involve enhancing antioxidant enzyme activity .
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with 1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethan-1-one (CAS: 797016-11-6), a compound sharing a chloro-ketone motif but differing in core heterocyclic architecture .
Table 1: Structural and Physical Comparison
Key Differences:
Structural Complexity : The indole derivative (CAS: 797016-11-6) has a larger molecular framework due to its benzyl, methoxy, and methyl substituents, contributing to its higher molar mass (327.80 g/mol vs. 237.69 g/mol ) .
Functional Groups: The benzotriazole compound features a five-carbon ketone chain, whereas the indole derivative has a shorter ethanone chain.
Reactivity : Benzotriazole’s aromatic nitrogen system is more electron-deficient compared to indole’s π-rich structure, which could lead to divergent reactivity in nucleophilic or electrophilic reactions .
Applications : Benzotriazole derivatives are often employed as corrosion inhibitors or photostabilizers, while indole analogs are prevalent in alkaloid synthesis and serotonin-related drug development .
Research Findings and Discussion
- Synthetic Utility : The chloro group in both compounds offers a handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions. However, the benzotriazole compound’s linear chain may facilitate polymer or dendrimer synthesis, whereas the indole derivative’s rigid structure could favor crystalline material design .
- Thermal Stability : The higher predicted boiling point of the benzotriazole compound (417.8 °C ) suggests greater thermal stability compared to many indole derivatives, which often degrade below 300 °C .
Biological Activity
1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and anticancer activities, supported by research findings and case studies.
The molecular formula of this compound is C11H12ClN3O. It features a chlorinated alkyl chain attached to a benzotriazole moiety, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |
| Escherichia coli | 25 - 50 μg/mL |
| Pseudomonas aeruginosa | 50 - 100 μg/mL |
These results indicate that the compound possesses notable antibacterial activity, particularly against resistant strains such as MRSA .
Antifungal Activity
The antifungal potential of this compound has also been explored. Studies have demonstrated that it can inhibit the growth of various fungal pathogens by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis:
| Fungal Pathogen | Inhibition Concentration |
|---|---|
| Candida albicans | 20 μg/mL |
| Aspergillus niger | 30 μg/mL |
The mechanism involves the displacement of lanosterol from the enzyme's binding site, leading to disrupted cell membrane integrity .
Anticancer Activity
Recent studies have suggested that benzotriazole derivatives may exhibit anticancer properties. For example, in vitro tests have shown that compounds similar to this compound can induce apoptosis in cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
The underlying mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
Several case studies have highlighted the efficacy of benzotriazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study on a series of benzotriazole derivatives found that modifications in the alkyl chain significantly enhanced antibacterial potency against Gram-positive and Gram-negative bacteria. The presence of chlorine substituents was particularly beneficial in increasing activity against resistant strains .
- Fungal Infections : In a clinical trial involving patients with systemic fungal infections, a benzotriazole derivative demonstrated superior efficacy compared to conventional antifungals, suggesting its potential as a therapeutic agent in resistant cases .
- Cancer Treatment : Research on the anticancer properties of benzotriazole derivatives revealed promising results in preclinical models. Compounds were shown to inhibit tumor growth and metastasis in xenograft models of breast and cervical cancers .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(1H-1,2,3-benzotriazol-1-yl)-5-chloropentan-2-one, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution, leveraging the benzotriazole group as a leaving agent. A methodological approach involves:
- Step 1: Reacting 5-chloropentan-2-one with 1H-benzotriazole under basic conditions (e.g., K₂CO₃ in anhydrous DMF) to facilitate substitution.
- Step 2: Optimize solvent polarity and temperature (e.g., refluxing in acetone or toluene) to enhance yield .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Example Reaction Conditions Table:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1H-Benzotriazole, K₂CO₃ | Acetone | Reflux | ~30% | |
| 1H-Benzotriazole, NaH | DMF | 80°C | ~45% | Hypothetical |
Basic: How is the structural characterization of this compound performed, particularly for crystallographic analysis?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Use slow evaporation in a solvent mixture (e.g., dichloromethane/hexane).
- Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
- Refinement: Use SHELXL for structure solution and refinement, ensuring R-factor < 0.07 .
Example Crystallographic Data (Hypothetical):
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a=5.2 Å, b=7.8 Å, c=10.1 Å |
| R-factor | 0.068 |
Advanced: What mechanistic insights explain the reactivity of the benzotriazole group in cycloaddition reactions?
Answer:
The benzotriazole moiety acts as a dipole-stabilizing group. For example:
- Cycloaddition with Azides: Under reflux in acetone, the compound undergoes Huisgen 1,3-dipolar cycloaddition to form triazoles. The electron-withdrawing Cl and ketone groups enhance electrophilicity at the β-carbon, facilitating attack by benzyl azide .
- Contrast with Amides: Unlike carboxamides (which fail under similar conditions), the benzotriazole group’s leaving ability and resonance stabilization enable reactivity .
Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies (e.g., NMR vs. XRD bond lengths) require:
- Validation: Cross-check with computational methods (DFT) to model electronic effects.
- Refinement: Use SHELXL’s restraints for disordered regions or thermal motion artifacts .
- Case Study: If NMR suggests planar geometry but XRD shows puckering, consider dynamic effects (e.g., temperature-dependent conformational changes).
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coat, and goggles.
- Ventilation: Work in a fume hood due to potential respiratory irritancy (analogous to benzotriazole derivatives) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How does steric hindrance from the benzotriazole group influence regioselectivity in nucleophilic attacks?
Answer:
The bulky benzotriazole group directs nucleophilic attack to the less hindered site:
- Example: In SN2 reactions, nucleophiles preferentially attack the terminal Cl (5-position) over the benzotriazole-bound carbon due to steric shielding.
- Methodological Proof: Compare reaction outcomes using bulky vs. small nucleophiles (e.g., tert-butoxide vs. methoxide).
Advanced: What strategies resolve low data-to-parameter ratios in crystallographic refinement?
Answer:
For low-resolution data (common with flexible side chains):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
